molecular formula C28H36N2O6 B12755398 3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate CAS No. 83010-53-1

3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate

Cat. No.: B12755398
CAS No.: 83010-53-1
M. Wt: 496.6 g/mol
InChI Key: DAPNDNFTIBAMPM-UHFFFAOYSA-N
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Description

Structure and Synthesis: 3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate (molecular formula: C₁₄H₁₈NO₃; molecular weight: 217.31 g/mol) is synthesized via demethylation of 3-(3-methoxyphenyl)-1-ethyl-1,2,5,6-tetrahydropyridine using pyridinium hydrochloride at 200°C, followed by oxalic acid salt formation in isopropanol . The compound crystallizes at 240°C with high purity (elemental analysis: C, 67.4%; H, 7.3%; N, 5.6%) .

Pharmacological Activity:
While direct receptor data are absent, structural analogs in the same series exhibit dopaminergic agonist/antagonist and antiemetic activities . The ethyl substituent may modulate receptor affinity compared to bulkier alkyl groups (e.g., propyl or cyclopropylmethyl) .

Properties

CAS No.

83010-53-1

Molecular Formula

C28H36N2O6

Molecular Weight

496.6 g/mol

IUPAC Name

3-(1-ethyl-3,6-dihydro-2H-pyridin-5-yl)phenol;oxalic acid

InChI

InChI=1S/2C13H17NO.C2H2O4/c2*1-2-14-8-4-6-12(10-14)11-5-3-7-13(15)9-11;3-1(4)2(5)6/h2*3,5-7,9,15H,2,4,8,10H2,1H3;(H,3,4)(H,5,6)

InChI Key

DAPNDNFTIBAMPM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC=C(C1)C2=CC(=CC=C2)O.CCN1CCC=C(C1)C2=CC(=CC=C2)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under specific conditions, such as using a palladium catalyst in the presence of hydrogen gas.

    Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the tetrahydropyridine intermediate.

    Formation of the Oxalate Ester: The final step involves the esterification of the phenol-tetrahydropyridine compound with oxalic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate involves its interaction with specific molecular targets. The phenol group can interact with enzymes and receptors, while the tetrahydropyridine ring can modulate the activity of neurotransmitters. The oxalate ester linkage may also play a role in the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Salt Form Variations

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Salt Form Melting Point (°C)
3-(1-Ethyl-...phenol oxalate (Target) C₁₄H₁₈NO₃ 217.31 Ethyl, phenol Oxalate 240
3-(1-Propyl-...phenol hydrochloride C₁₃H₁₈ClNO 239.74 Propyl, phenol Hydrochloride 205
Xanomeline Oxalate C₁₄H₂₃N₃OS·xC₂H₂O₄ 281.42 (free base) Methyl, hexyloxy, thiadiazole Oxalate Not specified
4-(1-Methyl-...indole oxalate C₁₂H₁₂N₂O·C₂H₂O₄ Not specified Methyl, indole Oxalate Not specified
Key Observations:
  • Xanomeline Oxalate replaces phenol with a thiadiazole-hexyloxy group, shifting activity to muscarinic acetylcholine receptors (mAChRs) .
  • Salt Form Impact: Oxalate salts generally exhibit higher melting points (e.g., 240°C for the target) than hydrochlorides (205°C for the propyl analog) , suggesting improved thermal stability. Solubility varies: Xanomeline Oxalate is soluble in DMSO and ethanol , while the target compound’s solubility data are unreported but inferred to favor polar solvents due to the oxalate counterion.

Pharmacological Profiles

Table 2: Activity Comparison
Compound Name Pharmacological Target Primary Activity Clinical Application
3-(1-Ethyl-...phenol oxalate Dopaminergic receptors (inferred) Agonist/Antagonist (mixed) Potential antiemetic/CNS disorders
3-(1-Propyl-...phenol hydrochloride Dopaminergic receptors Antagonist Antiemetic
Xanomeline Oxalate Muscarinic acetylcholine receptors Agonist Alzheimer’s, schizophrenia
2-(1-Methyl-...morpholine Muscarinic receptors Low affinity Experimental
Key Findings:
  • Dopaminergic vs. Muscarinic Activity: The target compound and its phenol-containing analogs primarily target dopaminergic pathways, whereas Xanomeline’s thiadiazole core shifts selectivity to mAChRs . The absence of a phenol group in 2-(1-methyl-...morpholine correlates with reduced muscarinic affinity, highlighting phenol’s role in receptor binding .
  • Functional Group Influence: Thiadiazole in Xanomeline enhances mAChR binding via heterocyclic interactions, absent in the phenol-based target compound . Indole substitution (e.g., 4-(1-Methyl-...indole oxalate) may alter pharmacokinetics due to increased hydrophobicity .

Biological Activity

3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate (CAS No. 83010-53-1) is a chemical compound characterized by its tetrahydropyridine and phenol functionalities, linked via an oxalate ester. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article aims to explore the biological activity of this compound through various studies and findings.

PropertyValue
Molecular FormulaC28H36N2O6
Molecular Weight496.6 g/mol
IUPAC Name3-(1-ethyl-3,6-dihydro-2H-pyridin-5-yl)phenol; oxalic acid
CAS Number83010-53-1

The biological activity of 3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate is primarily attributed to its structural components:

  • Tetrahydropyridine Ring: This moiety may interact with neurotransmitter systems and modulate their activity.
  • Phenolic Group: Known for its antioxidant properties, this group can scavenge free radicals and inhibit oxidative stress.
  • Oxalate Ester Linkage: This feature may enhance the compound's stability and bioavailability, facilitating its therapeutic effects.

Antimicrobial Activity

Studies have shown that compounds similar to 3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate exhibit significant antimicrobial properties. The phenolic structure is particularly effective against various bacterial strains, suggesting that this compound may also possess similar capabilities.

Neuroprotective Effects

The neuroprotective potential of 3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate has been investigated in models of neurodegenerative diseases. The compound may exert protective effects against neuronal damage by modulating neurotransmitter levels and reducing oxidative stress.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various tetrahydropyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that 3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate could be similarly effective.

Study 2: Neuroprotective Activity

In an in vivo study involving a model of Parkinson's disease in rats, a related tetrahydropyridine compound demonstrated a reduction in motor deficits and neuronal loss. This suggests that 3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate may have comparable neuroprotective properties.

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